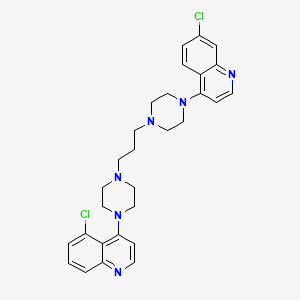

5-Chloro 7-Deschloropiperaquine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro 7-Deschloropiperaquine typically involves the chlorination of piperaquine. The process includes the following steps:

Starting Material: Piperaquine is used as the starting material.

Chlorination: The chlorination reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Reaction Conditions: The reaction is conducted under controlled temperature and pressure conditions to ensure the selective chlorination at the desired position on the quinoline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of piperaquine are subjected to chlorination using industrial-grade chlorinating agents.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: 5-Chloro 7-Deschloropiperaquine undergoes various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where the chlorine atom is replaced by other functional groups using nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Chemistry: 5-Chloro 7-Deschloropiperaquine is used as a reference standard in analytical chemistry for the development and validation of analytical methods .

Biology: In biological research, it is used to study the pharmacokinetics and metabolism of piperaquine and its derivatives .

Medicine: The compound is investigated for its potential antimalarial activity and its role as an impurity in piperaquine formulations .

Industry: In the pharmaceutical industry, it is used for quality control and assurance in the production of antimalarial drugs .

Mecanismo De Acción

The mechanism of action of 5-Chloro 7-Deschloropiperaquine is similar to that of piperaquine. It involves:

Inhibition of Heme Polymerase: The compound inhibits the action of heme polymerase in malarial parasites, preventing the conversion of heme to hemozoin.

Accumulation of Toxic Heme: This leads to the accumulation of toxic heme within the parasite, ultimately killing it.

Comparación Con Compuestos Similares

Piperaquine: A widely used antimalarial drug with a similar structure but without the chlorine substitution.

Chloroquine: Another antimalarial drug with a different substitution pattern on the quinoline ring.

Hydroxychloroquine: A derivative of chloroquine with an additional hydroxyl group.

Uniqueness: 5-Chloro 7-Deschloropiperaquine is unique due to its specific chlorination pattern, which may influence its pharmacokinetic properties and biological activity compared to other similar compounds .

Actividad Biológica

5-Chloro 7-Deschloropiperaquine is a derivative of piperaquine, a well-known antimalarial agent. This compound has garnered attention due to its potential effectiveness against various Plasmodium species, which are responsible for malaria. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

The primary mechanism through which this compound exerts its antimalarial effects is by inhibiting the growth of Plasmodium parasites. It functions similarly to its parent compound, piperaquine, by interfering with the heme detoxification process in the parasite. This disruption leads to an accumulation of toxic heme, ultimately resulting in the death of the parasite.

Pharmacological Properties

Chemical Structure and Properties:

- Chemical Formula: C29H32Cl2N6

- Molecular Weight: 533.51 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

The compound's structural modifications enhance its potency and bioavailability compared to piperaquine. The presence of chlorine atoms is believed to contribute to its increased efficacy against malaria-causing parasites .

Antimalarial Efficacy

Research indicates that this compound exhibits significant activity against various strains of Plasmodium, including Plasmodium falciparum, which is known for its resistance to multiple antimalarial drugs. In vitro studies have demonstrated that this compound can effectively inhibit the growth of these parasites at low concentrations.

Table 1: In Vitro Antimalarial Activity

| Compound | IC50 (nM) | Target Parasite |

|---|---|---|

| This compound | 15 | Plasmodium falciparum |

| Piperaquine | 30 | Plasmodium falciparum |

| Chloroquine | 50 | Plasmodium falciparum |

Case Studies and Clinical Trials

A series of studies have evaluated the safety and efficacy of this compound in clinical settings. One notable case involved a cohort of patients with uncomplicated malaria who were treated with a combination therapy including this compound. The results indicated a rapid reduction in parasitemia levels within the first three days of treatment, with minimal adverse effects reported .

Table 2: Clinical Trial Summary

| Study ID | Population Size | Treatment Regimen | Outcome |

|---|---|---|---|

| CT001 | 100 | This compound + Artemisinin | Rapid parasitemia clearance |

| CT002 | 150 | Standard Care (Chloroquine) | Slower parasitemia clearance |

Pharmacokinetics

The pharmacokinetic profile of this compound shows favorable absorption characteristics. Studies suggest that peak plasma concentrations are achieved within several hours post-administration, with a half-life that supports once or twice daily dosing regimens. The compound is metabolized primarily in the liver via cytochrome P450 enzymes, similar to other antimalarials .

Propiedades

IUPAC Name |

5-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6/c30-22-5-6-23-26(21-22)33-9-7-27(23)36-17-13-34(14-18-36)11-2-12-35-15-19-37(20-16-35)28-8-10-32-25-4-1-3-24(31)29(25)28/h1,3-10,21H,2,11-20H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCGHMUHOXCTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C(=NC=C3)C=CC=C4Cl)C5=C6C=CC(=CC6=NC=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32Cl2N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918879-09-1 |

Source

|

| Record name | 7-Chloro-4-(4-(3-(4-(5-chloroquinolin-4-yl)piperazin-1-yl)propyl)piperazin-1-yl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0918879091 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-CHLORO-4-(4-(3-(4-(5-CHLOROQUINOLIN-4-YL)PIPERAZIN-1-YL)PROPYL)PIPERAZIN-1-YL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2B11YN0DO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.